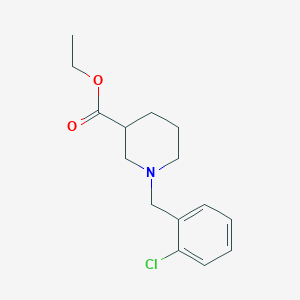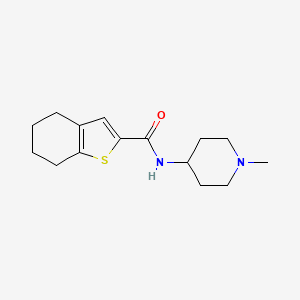![molecular formula C17H19Cl3N2O B5214941 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride, commonly known as PCP-OH, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory.
Mécanisme D'action
PCP-OH acts as a non-competitive antagonist of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding reduces the activity of the receptor, which can have both beneficial and detrimental effects depending on the context. In general, the inhibition of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor by PCP-OH can reduce excitotoxicity and inflammation, but can also impair synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
PCP-OH has a number of biochemical and physiological effects that are related to its action on the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor. It has been shown to reduce glutamate release, increase GABA release, and reduce oxidative stress and inflammation in the brain. PCP-OH can also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which can have downstream effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
PCP-OH has several advantages for lab experiments, including its potency, specificity, and availability. It is a well-characterized compound that has been extensively studied in animal models and has a known mechanism of action. However, there are also some limitations to its use, including its potential toxicity, its effects on other neurotransmitter systems, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on PCP-OH and the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor. One area of interest is the development of more selective 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor antagonists that can target specific subunits of the receptor and have fewer off-target effects. Another area is the investigation of the role of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor in psychiatric disorders such as depression and anxiety, and the potential therapeutic use of 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor modulators in these conditions. Finally, there is ongoing research on the use of PCP-OH and other 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of PCP-OH is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-(3-pyridinyl)-1-piperidinecarboxaldehyde in the presence of sodium borohydride to form 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. This compound is then treated with hydrochloric acid to form the hydrochloride salt of PCP-OH.
Applications De Recherche Scientifique
PCP-OH has been widely used in scientific research to study the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. PCP-OH has also been used to study the role of the 2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride receptor in learning and memory, addiction, and psychiatric disorders such as schizophrenia.
Propriétés
IUPAC Name |
2,4-dichloro-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12;/h3-4,6,8-10,16,22H,1-2,5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDGACKVMASQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5214903.png)
![N-(1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5214907.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)